molecular formula C7H14ClNO B2594252 5-Methoxyspiro[2.3]hexan-1-amine hydrochloride CAS No. 2137780-65-3

5-Methoxyspiro[2.3]hexan-1-amine hydrochloride

Cat. No.: B2594252
CAS No.: 2137780-65-3
M. Wt: 163.65
InChI Key: OLKPSFNVVPOENM-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₁₃NO·HCl SMILES: COC1CC2(C1)CC2N.Cl Key Structural Features:

  • A spirocyclic scaffold with a [2.3] hexane core.
  • Methoxy (-OCH₃) substituent at the 5-position.
  • Primary amine group at the 1-position, protonated as a hydrochloride salt.
    Predicted Physicochemical Properties:
  • Collision Cross Section (CCS) for [M+H]⁺: 126.9 Ų (highest among adducts) .
  • Molecular Weight: 163.64 g/mol (base compound) + 36.46 g/mol (HCl) = 200.10 g/mol.

Properties

IUPAC Name

5-methoxyspiro[2.3]hexan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-9-5-2-7(3-5)4-6(7)8;/h5-6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKPSFNVVPOENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137780-65-3
Record name 5-methoxyspiro[2.3]hexan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyspiro[2.3]hexan-1-amine hydrochloride typically involves the following steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Methoxylation: The next step involves the introduction of a methoxy group (-OCH3) to the spiro compound. This can be done using methanol and a catalyst.

    Amination: The final step involves the introduction of an amine group (-NH2) to the compound. This can be achieved using ammonia or an amine donor under suitable conditions.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyspiro[2.3]hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
5-Methoxyspiro[2.3]hexan-1-amine hydrochloride has been identified as a promising candidate for drug development, particularly in the modulation of neurotransmitter systems. Research indicates that compounds with similar spirocyclic structures can effectively interact with GABA (gamma-aminobutyric acid) receptors, which are crucial in the treatment of neurological disorders such as anxiety and epilepsy. The rigid structure of this compound may enhance binding affinity compared to more flexible analogs, potentially leading to more effective therapeutic agents for these conditions.

Case Study: GABA Receptor Modulation
A study investigating the binding interactions of spirocyclic compounds with GABA receptors found that this compound exhibited significant biological activity, suggesting its utility in developing new pharmacological agents aimed at neurological disorders. The unique spatial orientation provided by its spirocyclic framework allows for specific interactions with receptor sites, which is critical for enhancing efficacy.

Organic Synthesis

Building Block in Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it an attractive precursor for developing various derivatives that may possess enhanced biological activities or novel properties .

Synthesis Pathways
The synthesis of this compound typically involves several steps, including the use of alkyl halides and solvents that facilitate the desired reactions. Techniques such as crystallization and chromatography are often employed to purify the compound, ensuring high yield and purity for subsequent applications.

Interaction Studies

Binding Affinity Studies
Research has focused on understanding the binding affinities of this compound with various enzymes and receptors. These studies are crucial for elucidating the compound's potential as a pharmaceutical agent and require further investigation to clarify specific pathways and effects on biological systems .

Mechanism of Action

The mechanism of action of 5-Methoxyspiro[2.3]hexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Spiro[2.3]hexan-1-amine Hydrochloride

  • Molecular Formula : C₆H₁₁N·HCl (Molecular Weight: 133.62 g/mol) .
  • Key Differences :
    • Lacks the methoxy group, reducing steric bulk and polarity.
    • Lower molecular weight (133.62 vs. 200.10 g/mol).
  • Implications: Increased hydrophobicity compared to the methoxy analog. Potential for enhanced membrane permeability but reduced solubility in polar solvents.

5-Ethoxyspiro[2.3]hexan-1-amine Hydrochloride

  • Molecular Formula: C₈H₁₅NO·HCl (Molecular Weight: 214.16 g/mol) .
  • Key Differences :
    • Ethoxy (-OCH₂CH₃) substituent instead of methoxy.
    • Increased alkyl chain length.
  • Implications: Higher lipophilicity (logP ~1.5 vs. ~1.0 for methoxy analog). Potential slower metabolic clearance due to larger substituent.

1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine Hydrochloride

  • Molecular Formula : C₇H₁₁F₂N·HCl (Molecular Weight: 195.62 g/mol) .
  • Key Differences :
    • Difluoro substitution at the 1-position.
    • N-methylation of the amine group.
  • Implications :
    • Enhanced metabolic stability due to fluorine’s electron-withdrawing effects.
    • Reduced basicity of the amine (pKa ~7.5 vs. ~8.5 for primary amines).

5-Azaspiro[2.3]hexane Ethanedioate (2:1)

  • Molecular Formula : C₅H₈N·(C₂O₄)₂ (Molecular Weight: 238.19 g/mol) .
  • Key Differences :
    • Nitrogen atom in the spiro position (azaspiro).
    • Oxalate counterion instead of hydrochloride.
  • Implications :
    • Increased hydrogen-bonding capacity due to oxalate.
    • Altered solubility profile (e.g., higher water solubility at neutral pH).

Research and Application Potential

  • Target Compound : Understudied, but spirocyclic amines are explored in CNS drug discovery (e.g., NMDA receptor modulation) .

Biological Activity

5-Methoxyspiro[2.3]hexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer specific biological activities. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.

Chemical Structure

The molecular formula of this compound is C7H13NOC_7H_{13}NO, with a structural representation that includes a methoxy group attached to a spirocyclic framework. The compound can be represented by the following SMILES notation: COC1CC2(C1)CC2N .

The biological activity of this compound likely involves interactions with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets, which can lead to diverse biological effects.

Biological Activity

Research on the biological activity of this compound is limited, but it is hypothesized to exhibit properties similar to other spirocyclic compounds known for their pharmacological effects. Key areas of interest include:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes such as alkaline phosphatase and other related enzymes involved in metabolic pathways .
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison with other spirocyclic compounds can provide insights into the potential biological activity of this compound.

Compound NameBiological Activity
This compoundPotential enzyme inhibition
5-Ethoxyspiro[2.3]hexan-1-amine hydrochlorideKnown for receptor binding and enzyme inhibition
5-Propoxyspiro[2.3]hexan-1-amine hydrochlorideExhibits anti-inflammatory properties

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides valuable context:

  • Enzyme Studies : Research into similar compounds has demonstrated significant inhibitory effects on alkaline phosphatase, which plays a role in various physiological processes, including bone mineralization and metabolism .
  • Neuropharmacological Effects : Spirocyclic compounds have been explored for their effects on neurotransmitter systems, suggesting that this compound may have implications in treating conditions like depression or anxiety through modulation of serotonin or dopamine pathways.

Q & A

Q. What are the critical safety precautions for handling this compound in aqueous solutions?

  • Methodological Answer : The hydrochloride salt is hygroscopic; use dry N₂ gloveboxes for weighing. PPE (nitrile gloves, N95 respirators) is mandatory due to potential respiratory irritation (GHS H335) . Spills require neutralization with 5% NaHCO₃ before ethanol rinsing to avoid HCl vapor release .

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